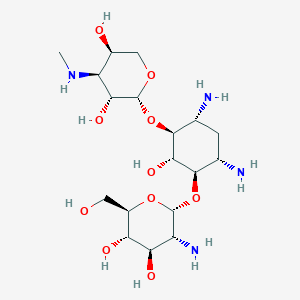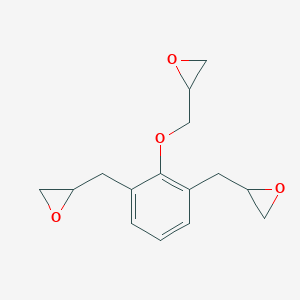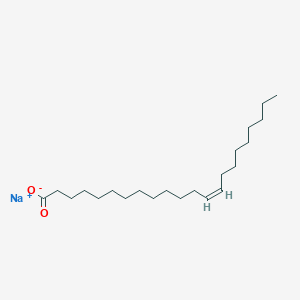
Ferric dtpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric dtpa is a chelating agent that is widely used in scientific research for its ability to bind to iron ions. It is a complex molecule that is synthesized using a specific method and has several advantages and limitations for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Ferric dtpa is used in scientific research for a variety of applications, including the study of iron metabolism and the effects of iron deficiency. It is also used in the development of iron-based contrast agents for magnetic resonance imaging (MRI) and in the treatment of iron overload disorders such as hemochromatosis.
Wirkmechanismus
Ferric dtpa binds to iron ions in the body, forming a stable complex that prevents the iron from being used by the body. This mechanism of action makes it useful for studying iron metabolism and for the development of iron-based contrast agents for MRI.
Biochemische Und Physiologische Effekte
Ferric dtpa has several biochemical and physiological effects on the body. It is a potent chelating agent that can bind to iron ions in the body, preventing them from being used by the body. This can lead to a decrease in iron levels in the body, which can have a variety of effects on physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Ferric dtpa has several advantages for use in lab experiments. It is a stable chelating agent that can bind to iron ions in the body, making it useful for studying iron metabolism and for the development of iron-based contrast agents for MRI. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of ferric dtpa in scientific research. One area of interest is the development of new iron-based contrast agents for MRI that are more effective and have fewer side effects. Another area of interest is the use of ferric dtpa in the treatment of iron overload disorders such as hemochromatosis. Finally, there is also interest in the use of ferric dtpa in the study of iron metabolism and its role in various physiological processes.
Conclusion:
Ferric dtpa is a complex molecule that is synthesized using a specific method and has several advantages and limitations for use in lab experiments. It is a potent chelating agent that can bind to iron ions in the body, making it useful for studying iron metabolism and for the development of iron-based contrast agents for MRI. Its future directions include the development of new iron-based contrast agents for MRI, the use of ferric dtpa in the treatment of iron overload disorders, and the study of iron metabolism and its role in various physiological processes.
Synthesemethoden
Ferric dtpa is synthesized using a specific method that involves the reaction of diethylenetriaminepentaacetic acid (dtpa) with ferric chloride. The reaction produces a complex molecule that has a high affinity for iron ions. The resulting molecule is a stable chelating agent that is used in scientific research for a variety of applications.
Eigenschaften
CAS-Nummer |
15162-64-8 |
|---|---|
Produktname |
Ferric dtpa |
Molekularformel |
C14H21FeN3O10 |
Molekulargewicht |
447.18 g/mol |
IUPAC-Name |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(2+) |
InChI |
InChI=1S/C14H23N3O10.Fe/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-2 |
InChI-Schlüssel |
RASZKSWRZUIIQJ-UHFFFAOYSA-L |
Isomerische SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Fe+2] |
SMILES |
[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |
Kanonische SMILES |
[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |
Synonyme |
DTPA ferric chelate ferric diethylenetriamine-N,N,N',N'',N''-pentaacetate ferric DTPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)





